Strontium iodate
Overview
Description
Strontium iodate is an inorganic compound with the chemical formula Sr(IO₃)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is primarily used in the field of analytical chemistry and has applications in various scientific research areas.
Scientific Research Applications
Strontium iodate has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the quantitative analysis of strontium and iodine.
Optical Materials: this compound crystals are studied for their optical properties and potential use in nonlinear optics.
Biomedical Research: Investigated for its potential use in medical imaging and as a contrast agent.
Mechanism of Action
Strontium iodate’s primary mechanism of action lies in its ability to interact with iodine isotopes . It can effectively separate iodate (IO3-) and iodide (I-) species from each other, making it useful for radioactive iodine remediation . The separation occurs even in the presence of interfering ions, such as chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium iodate can be synthesized through a precipitation reaction. One common method involves mixing aqueous solutions of strontium nitrate and potassium iodate. The reaction proceeds as follows: [ \text{Sr(NO}_3\text{)}_2 + 2\text{KIO}_3 \rightarrow \text{Sr(IO}_3\text{)}_2 + 2\text{KNO}_3 ] The reaction is typically carried out in an ice bath to prevent the this compound from dissolving back into the solution due to its increased solubility at higher temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar precipitation reactions but on a larger scale. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Strontium iodate primarily undergoes decomposition reactions when heated. It decomposes to form strontium oxide and iodine pentoxide: [ \text{Sr(IO}_3\text{)}_2 \rightarrow \text{SrO} + \text{I}_2\text{O}_5 ]
Common Reagents and Conditions:
Decomposition: Heating this compound at elevated temperatures.
Precipitation: Using strontium nitrate and potassium iodate in aqueous solutions.
Major Products Formed:
Decomposition: Strontium oxide (SrO) and iodine pentoxide (I₂O₅).
Precipitation: this compound (Sr(IO₃)₂) and potassium nitrate (KNO₃).
Comparison with Similar Compounds
Strontium Nitrate (Sr(NO₃)₂): Used in pyrotechnics and as a precursor for other strontium compounds.
Potassium Iodate (KIO₃): Used as an oxidizing agent and in iodometry.
Uniqueness of Strontium Iodate: this compound is unique due to its specific applications in analytical chemistry and its potential in optical materials. Unlike strontium nitrate, which is more commonly used in pyrotechnics, this compound’s primary use is in scientific research and analysis.
Properties
IUPAC Name |
strontium;diiodate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZNVNIOGGUKH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr(IO3)2, I2O6Sr | |
Record name | strontium iodate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7782-68-5 (Parent) | |
Record name | Iodic acid (HIO3), strontium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80928718 | |
Record name | Strontium diiodate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13470-01-4 | |
Record name | Iodic acid (HIO3), strontium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodic acid (HIO3), strontium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Strontium diiodate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Strontium iodate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.